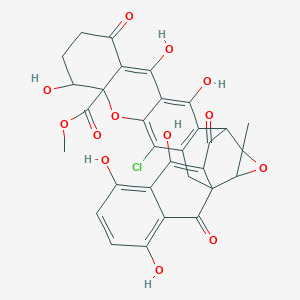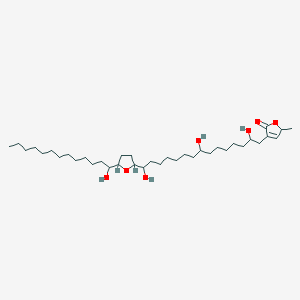
Adipate-adipic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a diacid that is derived from adipic acid and has two carboxylic acid groups. Adipate-adipic acid has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Wirkmechanismus
The mechanism of action of adipate-adipic acid is not fully understood. However, it has been suggested that it can act as a crosslinking agent for polymers, thereby improving their mechanical properties. Adipate-adipic acid has also been shown to inhibit the corrosion of metals by forming a protective film on their surface.
Biochemical and Physiological Effects:
Adipate-adipic acid has been shown to have low toxicity, making it suitable for various biomedical applications. Studies have also shown that it can be metabolized by the body, making it a potential candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using adipate-adipic acid in lab experiments include its low toxicity, biodegradability, and potential applications in various fields. However, the limitations include the need for specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the study of adipate-adipic acid. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its mechanism of action and biochemical and physiological effects in more detail. Further studies are also needed to explore its potential applications in various fields, such as drug delivery systems and corrosion inhibitors.
Conclusion:
In conclusion, adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of adipate-adipic acid in various fields.
Synthesemethoden
Adipate-adipic acid can be synthesized using various methods, including the reaction between adipic acid and thionyl chloride, followed by the reaction with adipic dihydrazide. Another method involves the reaction between adipic dihydrazide and succinic anhydride. The synthesis of adipate-adipic acid can also be achieved by the reaction between adipic acid and adipic dihydrazide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Adipate-adipic acid has been studied for its potential applications in various fields, including the development of biodegradable polymers, drug delivery systems, and as a corrosion inhibitor. In the field of biodegradable polymers, adipate-adipic acid has been used as a building block for the synthesis of polyesters. These polyesters have shown to have good mechanical properties and biodegradability, making them suitable for various applications, such as packaging materials and medical implants.
Eigenschaften
CAS-Nummer |
134886-82-1 |
|---|---|
Produktname |
Adipate-adipic acid |
Molekularformel |
C18H28Na2O14-4 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
disodium;hexanedioate;dihydrate |
InChI |
InChI=1S/3C6H10O4.2Na.2H2O/c3*7-5(8)3-1-2-4-6(9)10;;;;/h3*1-4H2,(H,7,8)(H,9,10);;;2*1H2/q;;;2*+1;;/p-6 |
InChI-Schlüssel |
JLNFSSWNUUGYSP-UHFFFAOYSA-H |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
Kanonische SMILES |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
Synonyme |
adipate-adipic acid sodium hydrogen adipate-adipic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)






![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)